molecular formula C9H10N2O2 B13921978 4-Cyclopropyl-6-methoxypyrimidine-5-carbaldehyde

4-Cyclopropyl-6-methoxypyrimidine-5-carbaldehyde

Cat. No.: B13921978
M. Wt: 178.19 g/mol
InChI Key: DJUYUJGECSGFLQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxaldehyde is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a cyclopropyl group at the 4-position, a methoxy group at the 6-position, and an aldehyde group at the 5-position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxylic acid.

    Reduction: 4-Cyclopropyl-6-methoxy-5-pyrimidinemethanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-methoxy-5-pyrimidinecarboxaldehyde is unique due to the presence of the cyclopropyl and methoxy groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-cyclopropyl-6-methoxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c1-13-9-7(4-12)8(6-2-3-6)10-5-11-9/h4-6H,2-3H2,1H3

InChI Key

DJUYUJGECSGFLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1C=O)C2CC2

Origin of Product

United States

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